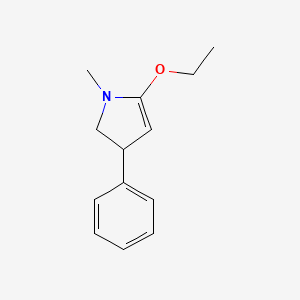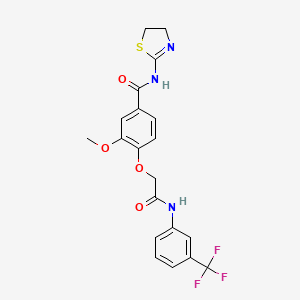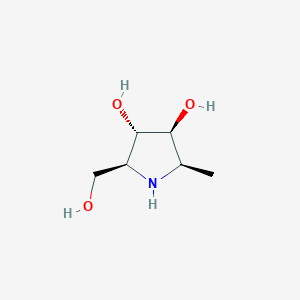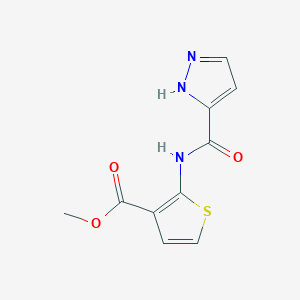![molecular formula C11H13NO3 B12866923 2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
2,4-Diethoxybenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethoxybenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and substituted with ethoxy groups at the 2 and 4 positions. This compound is part of the broader class of benzoxazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminophenol with ethyl chloroformate under basic conditions to form the corresponding ethoxy-substituted intermediate, which then undergoes cyclization to yield the desired benzoxazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures .
化学反応の分析
Types of Reactions: 2,4-Diethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2,4-Diethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2,4-Diethoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
2,4-Diethoxybenzo[d]oxazole can be compared with other benzoxazole derivatives:
Similar Compounds: Other similar compounds include 2-methoxybenzo[d]oxazole, 2-ethoxybenzo[d]oxazole, and 2,5-dimethoxybenzo[d]oxazole.
Uniqueness: The presence of ethoxy groups at the 2 and 4 positions imparts unique electronic and steric properties to this compound, influencing its reactivity and biological activity.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2,4-diethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO3/c1-3-13-8-6-5-7-9-10(8)12-11(15-9)14-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
KBYZVTJWCBQXJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1N=C(O2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


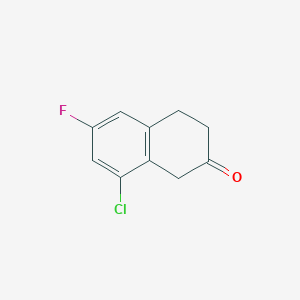
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
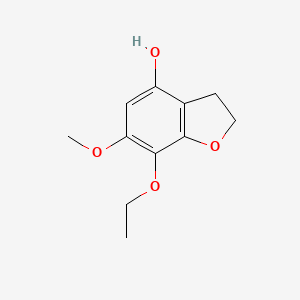
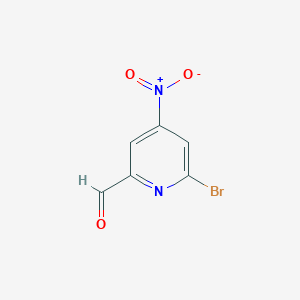
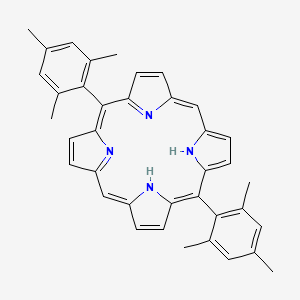
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
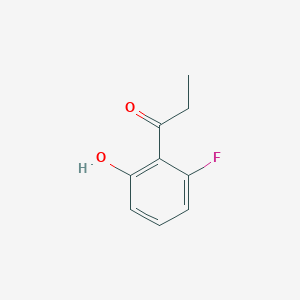

![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
